![molecular formula C18H16F2N4O3 B5213503 2,2'-oxybis[N'-(4-fluorobenzylidene)acetohydrazide]](/img/structure/B5213503.png)
2,2'-oxybis[N'-(4-fluorobenzylidene)acetohydrazide]
Overview
Description
‘2,2'-oxybis[N'-(4-fluorobenzylidene)acetohydrazide]' is a chemical compound with the molecular formula C22H20F2N4O4. It is also known as ‘FBAAO’ and is a derivative of hydrazide, which is a class of organic compounds known for their medicinal properties. FBAAO is a synthetic compound that has been extensively studied for its potential applications in scientific research. In
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound was synthesized from 4-fluorobenzaldehyde and 2-(1H-1,2,4-triazole-1-yl) acetohydrazide. Its crystal structure was analyzed, revealing a monoclinic system with specific dimensions and intermolecular hydrogen-bond interactions, which stabilize the compound (Li Wei-hua et al., 2006).
Chemical Properties and Interactions
- Supramolecular Architectures and Nonlinear Optical (NLO) Properties : Novel hydrazone derivatives were synthesized and their structures confirmed by spectral analysis and X-ray crystallography. The study provided insights into the optimized geometry, NLO properties, and natural bond orbitals of these compounds, including intermolecular hydrogen bonding and charge transfer processes (M. Khalid et al., 2021).
Antibacterial Applications
- Antibacterial Activity : A series of derivatives were synthesized and screened for in vitro antibacterial activity, suggesting potential applications in developing new antibacterial agents (K. Venkatesan et al., 2012).
Pharmaceutical Applications
- Anti-inflammatory and Analgesic Activities : Certain derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities, showing significant potential in medical applications (Maha M. A. Khalifa et al., 2008).
Applications in Material Science
- Synthesis of Polymers and Metal Complexes : Schiff bases derived from this compound were converted into polymers and metal complexes. The study explored their thermal behavior, electrical conductivity, solubility, and optical properties, indicating potential in material science applications (I. Kaya et al., 2008).
properties
IUPAC Name |
N-[(4-fluorophenyl)methylideneamino]-2-[2-[2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O3/c19-15-5-1-13(2-6-15)9-21-23-17(25)11-27-12-18(26)24-22-10-14-3-7-16(20)8-4-14/h1-10H,11-12H2,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMSAJGREJZRAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)COCC(=O)NN=CC2=CC=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methylideneamino]-2-[2-[2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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